molecular formula C14H28O6 B12322064 2-Ethylhexylglucopyranoside

2-Ethylhexylglucopyranoside

Cat. No.: B12322064
M. Wt: 292.37 g/mol
InChI Key: FYYKJKKBDPRFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexylglucopyranoside is a non-ionic surfactant derived from glucose and 2-ethylhexanol. It is known for its excellent solubility and compatibility in high concentrations of strong alkali and electrolyte solutions. This compound is widely used in various industries, including personal care, agriculture, and pharmaceuticals, due to its mild and gentle cleansing effects on the skin and hair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexylglucopyranoside typically involves the reaction of glucose with 2-ethylhexanol under acidic or enzymatic conditions. The process can be catalyzed by an engineered β-glucosidase in organic solvents and ionic liquids, which enhances the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound often employs a similar approach, utilizing large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of specific catalysts and controlled reaction environments ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexylglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 2-ethylhexylglucopyranoside involves its ability to interact with and solubilize hydrophobic molecules. This interaction is facilitated by the amphipathic nature of the compound, which allows it to form micelles and other structures that encapsulate hydrophobic substances. The molecular targets and pathways involved include membrane proteins and other hydrophobic components in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexylglucopyranoside is unique due to its specific hydrophobic chain length and the resulting balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in high-alkaline systems and applications requiring low-foam surfactants .

Properties

IUPAC Name

2-(2-ethylhexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-3-5-6-9(4-2)8-19-14-13(18)12(17)11(16)10(7-15)20-14/h9-18H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYKJKKBDPRFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861288
Record name 2-Ethylhexyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.